molecular formula C9H5Cl2FO2 B13727580 2,5-Dichloro-3-fluorocinnamic acid

2,5-Dichloro-3-fluorocinnamic acid

Cat. No.: B13727580
M. Wt: 235.04 g/mol
InChI Key: CGDNOBDRCUJRJA-OWOJBTEDSA-N
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Description

2,5-Dichloro-3-fluorocinnamic acid is an organic compound with the molecular formula C9H5Cl2FO2. It is a derivative of cinnamic acid, where the phenyl ring is substituted with two chlorine atoms at the 2 and 5 positions and a fluorine atom at the 3 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-3-fluorocinnamic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions typically involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the choice of solvents and reagents may be tailored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-3-fluorocinnamic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cinnamic acid derivatives, while oxidation and reduction reactions can produce corresponding carboxylic acid derivatives or alcohols .

Scientific Research Applications

2,5-Dichloro-3-fluorocinnamic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Dichloro-3-fluorocinnamic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways can vary based on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2,5-Dichlorocinnamic acid: Similar structure but lacks the fluorine atom.

    3-Fluorocinnamic acid: Similar structure but lacks the chlorine atoms.

    2,5-Difluorocinnamic acid: Similar structure but has fluorine atoms instead of chlorine.

Uniqueness

2,5-Dichloro-3-fluorocinnamic acid is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring. This combination of substituents can lead to distinct chemical properties and reactivity compared to other cinnamic acid derivatives. The presence of these halogens can influence the compound’s electronic properties, making it valuable for specific applications in organic synthesis and pharmaceuticals .

Properties

Molecular Formula

C9H5Cl2FO2

Molecular Weight

235.04 g/mol

IUPAC Name

(E)-3-(2,5-dichloro-3-fluorophenyl)prop-2-enoic acid

InChI

InChI=1S/C9H5Cl2FO2/c10-6-3-5(1-2-8(13)14)9(11)7(12)4-6/h1-4H,(H,13,14)/b2-1+

InChI Key

CGDNOBDRCUJRJA-OWOJBTEDSA-N

Isomeric SMILES

C1=C(C=C(C(=C1/C=C/C(=O)O)Cl)F)Cl

Canonical SMILES

C1=C(C=C(C(=C1C=CC(=O)O)Cl)F)Cl

Origin of Product

United States

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